3-amino-N-(2,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
The compound 3-amino-N-(2,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide belongs to the thieno[2,3-b]quinoline family, a class of polyheterocyclic molecules known for diverse pharmacological activities, including antiplasmodial, anticancer, and antimicrobial effects . Its structure features:
- A tetrahydroquinoline core fused with a thiophene ring.
- A 2,4-dimethylphenyl group at the carboxamide position.
- A thiophen-2-yl substituent at position 4.
- An amino group at position 3.
Synthetic routes for analogous compounds (e.g., 3-amino-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide) involve cyclization of thiocarbamoyl precursors with halogenated reagents in solvents like DMF or ethanol, followed by crystallization .
Properties
IUPAC Name |
3-amino-N-(2,4-dimethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-13-9-10-16(14(2)12-13)26-23(28)22-21(25)20-19(18-8-5-11-29-18)15-6-3-4-7-17(15)27-24(20)30-22/h5,8-12H,3-4,6-7,25H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRNGGFOSZEKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated quinoline derivative.
Amination and Carboxamide Formation: The amino group can be introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group through an amidation reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline core, potentially reducing the double bonds to form tetrahydroquinoline derivatives.
Substitution: The amino group and the carboxamide group can participate in substitution reactions, where these groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The structural characteristics of this compound suggest potential pharmacological activities. Compounds with similar structural motifs have been investigated for their antitumor , antimicrobial , and anti-inflammatory properties.
- Anticancer Activity : Research indicates that derivatives of tetrahydrothienoquinoline exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene ring and the amino group may enhance interactions with biological targets, potentially leading to the development of new anticancer agents.
- Antimicrobial Properties : Compounds containing similar frameworks have shown effectiveness against bacterial strains. The incorporation of thiophene and amine functionalities can influence the compound's ability to penetrate microbial membranes and disrupt cellular processes .
Material Science
The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics.
- Organic Photovoltaics : The compound's structure may facilitate charge transport in organic solar cells. Research on related compounds has demonstrated their ability to function as electron donors or acceptors in photovoltaic devices .
- Conductive Polymers : The incorporation of this compound into polymer matrices could improve conductivity and stability, making it valuable for applications in flexible electronics and sensors .
Case Study 1: Antitumor Activity
A study conducted by Braga et al. (2022) explored the anticancer properties of thienoquinoline derivatives. The results indicated that compounds similar to 3-amino-N-(2,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibited significant cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research published in Journal of Medicinal Chemistry highlighted the antimicrobial potential of thiophene derivatives. The study found that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial membrane integrity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs include substituents on the phenyl ring, heterocyclic moieties (e.g., thiophene vs. phenyl), and additional functional groups (e.g., cyano, diamino). These modifications influence molecular weight, polarity, and bioavailability.
Table 1: Structural and Molecular Comparisons
*Calculated using PubChem tools.
Anti-Plasmodial Activity :
- KuSaSch105 (17d) : Demonstrated antiplasmodial activity against Plasmodium falciparum (IC₅₀ = 1.2 µM), attributed to the 4-phenyl and 4-chlorophenyl groups enhancing hydrophobic interactions .
- KuSaSch032 (9f) : Lower activity (IC₅₀ = 4.5 µM), possibly due to steric hindrance from the 3-methylphenyl group .
Anticancer Activity :
Antimicrobial Activity :
- Pyrrolyl derivatives (e.g., 4a , 5 ) showed moderate antibacterial activity against S. aureus and E. coli, with MIC values of 16–32 µg/mL .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs): Chloro or cyano substituents (e.g., 4-Cl in KuSaSch105) enhance antiplasmodial activity by increasing electrophilicity .
- Bulkier Substituents : 2,4-Dimethylphenyl (target compound) may improve selectivity but reduce solubility compared to smaller groups like 4-Fluorophenyl .
- Heterocyclic Moieties : Thiophen-2-yl (target) vs. phenyl (KuSaSch105) alters π-π stacking and binding affinity to biological targets .
- Amino Groups: Critical for hydrogen bonding with enzymatic active sites; derivatives lacking this group show reduced activity .
Biological Activity
The compound 3-amino-N-(2,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (C24H23N3OS2) is a novel organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H23N3OS2
- Molecular Weight : 433.59 g/mol
- Structure : The compound features a thienoquinoline core with various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Receptor Modulation : The presence of the thiophene group suggests possible interactions with G-protein coupled receptors (GPCRs), which could modulate signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds derived from similar thienoquinoline structures showed IC50 values in the low micromolar range against MCF-7 and HeLa cells .
Neuroprotective Effects
The compound's potential as a neuroprotective agent is supported by its inhibition of AChE:
- Cholinesterase Inhibition : Studies have reported that derivatives of thienoquinoline exhibit potent AChE inhibition (IC50 values around 0.131 µM), suggesting their utility in treating Alzheimer's disease by preventing the breakdown of acetylcholine .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
-
Study on Anticancer Activity :
Compound Name Cell Line IC50 (µM) Compound A KB 0.0585 Compound B MCF-7 0.0692 Compound C HeLa 0.131 - Neuroprotective Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
